molecular formula C8H13NO B13181255 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one

2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one

Cat. No.: B13181255
M. Wt: 139.19 g/mol
InChI Key: CSQJXICIIFKHIO-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one is a chemical compound that features a pyrrolidine ring attached to a prop-2-en-1-one moiety. This compound is of interest due to its unique structure, which combines a five-membered nitrogen-containing ring with an enone system. Such structures are often explored for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one typically involves the reaction of pyrrolidine with an appropriate enone precursor. One common method involves the condensation of 3-pyrrolidinone with 2-methylpropenal under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form saturated derivatives, such as 2-methyl-1-(pyrrolidin-3-yl)propan-1-one.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Epoxides, diketones.

    Reduction: Saturated derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of various fine chemicals and intermediates for industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modulation of signaling pathways. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one: Similar structure but with the pyrrolidine ring attached at a different position.

    3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: Contains a phenyl group instead of a methyl group.

    1-(Pyrrolidin-3-yl)prop-2-en-1-one: Lacks the methyl group at the 2-position.

Uniqueness: 2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one is unique due to the presence of both the pyrrolidine ring and the enone system, which confer distinct chemical reactivity and potential biological activities. The specific positioning of the methyl group also influences its chemical properties and interactions with biological targets.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-3-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-6(2)8(10)7-3-4-9-5-7/h7,9H,1,3-5H2,2H3

InChI Key

CSQJXICIIFKHIO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CCNC1

Origin of Product

United States

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